molecular formula C8H8BrN3O3S2 B2630208 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide CAS No. 1235082-85-5

5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2630208
CAS No.: 1235082-85-5
M. Wt: 338.19
InChI Key: QEPKCSDXHUNJJQ-UHFFFAOYSA-N
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Description

5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide is a synthetic small molecule designed for research applications, merging the pharmacophores of a thiophene sulfonamide and a 1,2,4-oxadiazole ring. This hybrid structure is of significant interest in medicinal chemistry and materials science. In antibacterial research, related 5-bromo-N-alkylthiophene-2-sulfonamide compounds have demonstrated potent activity against challenging multidrug-resistant bacterial strains, including New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, with one study reporting exceptionally low minimum inhibitory concentrations (MIC) . The proposed mechanism of action for sulfonamide derivatives involves the inhibition of bacterial folate synthesis, acting as competitive antagonists of para-aminobenzoic acid (PABA) . Furthermore, the 1,2,4-oxadiazole moiety is a known bioisostere that can enhance a molecule's binding affinity and metabolic stability, making it a valuable scaffold in drug discovery . Beyond its biological potential, the conjugated system of the thiophene and oxadiazole rings suggests possible applications in materials science. Similar π-conjugated systems incorporating thiophene and electron-deficient heterocycles like pyrazine have been investigated for their non-linear optical (NLO) properties, which are relevant for photonics and optoelectronics . Thiophene derivatives are widely recognized as privileged structures in the development of pharmaceuticals and organic materials . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O3S2/c1-5-11-7(15-12-5)4-10-17(13,14)8-3-2-6(9)16-8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPKCSDXHUNJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Bromination of the thiophene ring: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonamide formation: The brominated thiophene is then reacted with a sulfonamide derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxadiazole moieties.

    Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Scientific Research Applications

5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide Thiophene-sulfonamide Bromine, 3-methyl-1,2,4-oxadiazole Not explicitly reported (inference)
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Thiophene-sulfonamide Bromine, 1,2,4-triazole, 3-chlorobenzyl Not reported (structural analog)
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide 3-Methyl-1,2,4-oxadiazole, dichloropyridine Anticancer or antiviral (patent claim)
4-Phenyl-2-phenylamino-5-(1H-imidazo[1,2-b][1,2,4]triazol-5-yl)thiophene-3-carboxylic acid ethyl ester Thiophene-carboxylic acid ester Imidazo-triazole, phenyl groups Antibacterial, antifungal
Key Observations:

Heterocyclic Substitutions :

  • The oxadiazole group in the target compound may confer rigidity and hydrogen-bonding capacity compared to triazole or imidazole derivatives (e.g., and ). Triazoles, however, often exhibit stronger π-π stacking interactions .
  • Replacement of oxadiazole with benzimidazole (as in ) reduces electrophilicity but may enhance solubility due to increased polarity.

Halogen Effects :

  • Bromine in the thiophene ring (target compound) likely increases lipophilicity and steric bulk compared to chlorine or unsubstituted analogs (e.g., ’s dichloropyridine derivative). This could influence membrane permeability or target binding .

Sulfonamide vs.

Biological Activity

5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS Number: 1235082-85-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrN3O3S2C_8H_8BrN_3O_3S_2, with a molecular weight of 338.2 g/mol. Its structure features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazole can inhibit various bacterial strains. A related compound demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The presence of the thiophene and bromine substituents in our compound may enhance its antimicrobial efficacy.

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Oxadiazole Derivative0.22Staphylococcus aureus
Oxadiazole Derivative0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. A study indicated that certain oxadiazole compounds exhibited cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

In vitro tests have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways. This suggests that our compound may also possess significant anticancer properties.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with oxadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process . The ability of this compound to modulate inflammatory pathways remains to be fully elucidated but is a promising area for future research.

Case Studies and Research Findings

A recent study explored the synthesis and biological evaluation of various sulfonamide derivatives containing oxadiazole rings. The results indicated that these compounds showed a range of biological activities including antibacterial and anticancer effects .

Another significant finding from the literature indicates that modifications on the oxadiazole moiety can lead to enhanced biological activity. For example, substituents on the thiophene ring can influence the compound's interaction with biological targets .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Thiophene derivatization : Bromination at the 5-position of thiophene using electrophilic substitution (e.g., NBS in DMF) .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazides or amidoximes under acidic conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole moiety .
  • Sulfonamide coupling : Reaction of thiophene-2-sulfonyl chloride with the amine-functionalized oxadiazole derivative under basic conditions (e.g., Et₃N in dry THF) . Key analytical tools include ¹H/¹³C NMR to confirm regioselectivity and HPLC to assess purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic characterization :
  • ¹H NMR : Peaks for the methyl group on the oxadiazole (~2.5 ppm) and the thiophene protons (7.0–7.5 ppm) .
  • IR : Stretching vibrations for sulfonamide (1330–1370 cm⁻¹) and oxadiazole (C=N at 1600–1650 cm⁻¹) .
    • X-ray crystallography : Resolves spatial arrangement, particularly the conformation of the sulfonamide group relative to the oxadiazole ring .

Q. What biological targets or mechanisms are associated with this compound?

Sulfonamide derivatives are studied for enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide-Zn²+ interactions . The oxadiazole moiety may enhance membrane permeability, making it relevant for CNS-targeted therapies . Preliminary assays often include in vitro enzymatic inhibition and cell viability studies (e.g., U87MG glioma cells) .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselectivity during electrophilic substitution on the thiophene ring?

Conflicting results in bromination or formylation (e.g., 4- vs. 5-position) arise from electronic effects. Strategies include:

  • Computational modeling : DFT calculations to map electron density (e.g., nucleophilic Fukui indices) .
  • Directed metalation : Using n-BuLi to deprotonate the most acidic H (adjacent to sulfur) followed by trapping with electrophiles .
  • Vilsmeier-Haack vs. Friedel-Crafts : Compare electrophile reactivity (ClCH=NMe₂⁺ vs. acyl cations) to rationalize product distribution .

Q. What experimental designs optimize cross-coupling reactions involving the oxadiazole moiety?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min at 60°C) and improves yields in Suzuki-Miyaura couplings .
  • Catalyst screening : Pd(PPh₃)₂Cl₂/CuI systems for Sonogashira couplings, with Et₃N as a base to mitigate oxadiazole ring hydrolysis .
  • Protecting groups : Use THP (tetrahydropyranyl) to shield reactive amines during coupling steps .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina .
  • ADMET profiling : Predict pharmacokinetics (e.g., BBB penetration) via SwissADME or QikProp .
  • MD simulations : Assess conformational stability of the sulfonamide group in aqueous vs. lipid environments .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolite profiling : LC-MS to detect degradation products that may interfere with activity .
  • Orthogonal assays : Validate enzyme inhibition with both fluorometric and colorimetric readouts .

Methodological Considerations

  • Data interpretation : Cross-reference NMR shifts with databases (e.g., PubChem ) to avoid misassignment.
  • Reaction optimization : Use DoE (Design of Experiments) to systematically vary temperature, solvent, and catalyst loading .
  • Theoretical grounding : Align mechanistic hypotheses with established frameworks (e.g., HSAB theory for sulfonamide-Zn²+ interactions) .

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